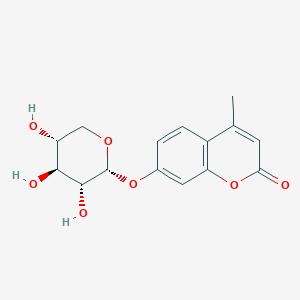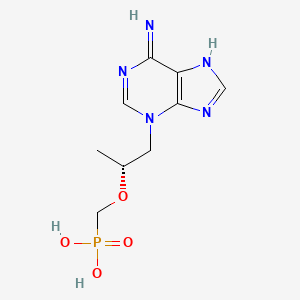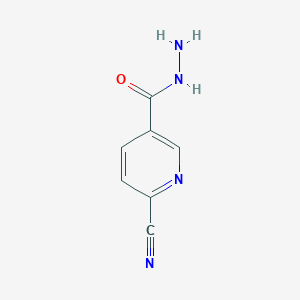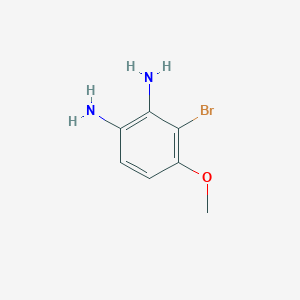![molecular formula C20H26N2O4S B13434566 Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate](/img/structure/B13434566.png)
Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various pharmaceuticals, including Brexpiprazole . This compound features a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and a piperazine ring protected by a tert-butoxycarbonyl (Boc) group. The ethyl ester functionality adds to its versatility in synthetic chemistry.
Preparation Methods
The synthesis of Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate typically involves a multi-step process. One of the key steps is the Buchwald-Hartwig amination, which couples N-Boc-piperazine with a benzo[b]thiophene derivative . This reaction is catalyzed by palladium and often employs ligands such as RuPhos to enhance efficiency. The reaction conditions usually involve heating the reactants in a suitable solvent like toluene or dioxane at elevated temperatures (around 100-120°C) for several hours .
Chemical Reactions Analysis
Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce double bonds within the molecule.
Scientific Research Applications
Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate is primarily used as an intermediate in the synthesis of pharmaceuticals. Its applications extend to:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Serves as a building block for bioactive compounds.
Industry: Utilized in the manufacture of various chemical products.
Mechanism of Action
its derivatives, such as Brexpiprazole, act as partial agonists at serotonin 5-HT1A and dopamine D2 receptors, and as antagonists at serotonin 5-HT2A receptors . These interactions help modulate neurotransmitter activity in the brain, contributing to their therapeutic effects.
Comparison with Similar Compounds
Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate can be compared to similar compounds like:
Properties
Molecular Formula |
C20H26N2O4S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
tert-butyl 4-(2-ethoxycarbonyl-1-benzothiophen-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H26N2O4S/c1-5-25-18(23)17-13-14-15(7-6-8-16(14)27-17)21-9-11-22(12-10-21)19(24)26-20(2,3)4/h6-8,13H,5,9-12H2,1-4H3 |
InChI Key |
ZLQNJKNOTXUHIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC=C2S1)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2R,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]oxolane-2-carboxylate](/img/structure/B13434487.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)

![tetrasodium;(2S)-2-[[(1S)-1,2-dicarboxylatoethyl]amino]-3-hydroxybutanedioate](/img/structure/B13434493.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)

![[3-Benzoyloxy-2-(bromomethyl)-6-methoxyoxan-4-yl] benzoate](/img/structure/B13434511.png)


![(5b)-17,20:20,21-Bis[methylenebis(oxy)]pregnan-3-one](/img/structure/B13434530.png)

![5-[[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]methyl]pyridine-3-carboxylic acid](/img/structure/B13434539.png)


